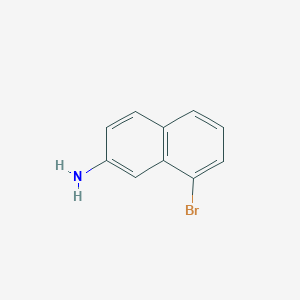

8-溴萘-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

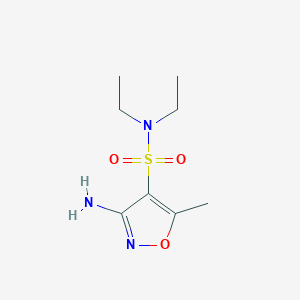

The synthesis of 2-amino-6-bromonaphthalenes, closely related to 8-Bromonaphthalen-2-amine, involves the condensation of free secondary amines with corresponding 2-naphthol under Bucherer conditions, showcasing a straightforward method for introducing amino groups into the naphthalene core (Kingsbury et al., 2019). Additionally, palladium-catalyzed aryl amination under microwave conditions offers an efficient route for the amination of aryl bromides, including 1-bromonaphthalenes, indicating a potential methodology for synthesizing 8-Bromonaphthalen-2-amine (Wang et al., 2003).

Molecular Structure Analysis

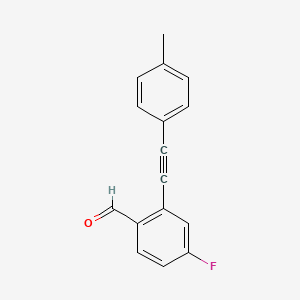

The molecular structure of derivatives of 8-Bromonaphthalen-2-amine, such as those synthesized for DNA-binding applications, illustrates the compound's capacity for structural diversity and modification. The stability and modularity of the dye nucleus derived from this compound enable its use in various applications, highlighting its structural significance (Kingsbury et al., 2019).

Chemical Reactions and Properties

8-Bromonaphthalen-2-amine participates in various chemical reactions, including Bucherer reactions for synthesizing tricyclic amino naphthalenes and palladium-catalyzed amination, demonstrating its reactivity and versatility in organic synthesis. These reactions enable the functionalization and further derivatization of the compound, underscoring its chemical utility (Kingsbury et al., 2019); (Wang et al., 2003).

Physical Properties Analysis

While specific details on the physical properties of 8-Bromonaphthalen-2-amine are not provided in the referenced materials, the compound's utility in synthesis suggests it possesses characteristics conducive to chemical manipulation and application in various contexts.

Chemical Properties Analysis

The chemical properties of 8-Bromonaphthalen-2-amine, such as its reactivity towards nucleophilic substitution and ability to undergo palladium-catalyzed amination, are central to its role in organic synthesis. These properties facilitate the production of a wide range of derivatives, indicating the compound's broad utility in chemical research (Kingsbury et al., 2019); (Wang et al., 2003).

科学研究应用

DNA-Binding Fluorophores

8-Bromonaphthalen-2-amine is used in the synthesis of 2-amino-6-bromonaphthalenes, which are key intermediates for DANPY derivatives. DANPY, known for its biocompatibility, is a chromophore used in staining a variety of cellular targets for membrane staining and DNA-based biophotonics. The modularity of DANPY allows for diverse applications in cellular imaging and fluorescence studies (Kingsbury et al., 2019).

Catalyzed Aryl Amination

The compound is also crucial in the rapid preparation of 1-aminonaphthalenes and aminoquinolines from respective aryl bromides through Pd-catalyzed aryl amination. This method shows consistent improvements in yields, particularly for quinoline substrates, highlighting its efficiency in organic synthesis (Wang, Magnin, & Hamann, 2003).

Room Temperature Copper-Catalyzed Amination

8-Bromonaphthalen-2-amine is involved in copper-catalyzed amination of bromonaphthyridines at room temperature. This methodology introduces an alternative route to functional, nonsymmetric 2,7-diamido-1,8-naphthyridines, expanding the scope of chemical synthesis at ambient conditions (Anderson et al., 2010).

Enantioselective Recognition of Amines

The compound is instrumental in the synthesis of axially chiral 1,8-bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, used as a circular dichroism sensor for a wide range of chiral amines. This showcases its application in chiral recognition and analysis (Ghosn & Wolf, 2011).

Fluorescent Markers for Lipid Droplets

1,8-Naphthalimide, related to 8-Bromonaphthalen-2-amine, is utilized in creating fluorescent dyes for lipid droplet labeling in cells, indicating its significance in biological imaging and diagnostics (Ni et al., 2020).

作用机制

Target of Action

This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and it contains an amine group and a bromine atom

Mode of Action

The compound’s structure suggests that it could potentially interact with its targets through a variety of mechanisms, such as hydrogen bonding (due to the presence of the amine group) or halogen bonding (due to the presence of the bromine atom) .

Biochemical Pathways

The specific biochemical pathways affected by 8-Bromonaphthalen-2-amine are currently unknown. Naphthalene derivatives have been used in the synthesis of various pharmaceuticals and could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (22208 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of the amine group could also influence its metabolism and excretion .

Action Environment

The action of 8-Bromonaphthalen-2-amine could potentially be influenced by various environmental factors. For example, the compound’s stability could be affected by temperature and light exposure . Additionally, the compound’s efficacy could be influenced by the pH of its environment, given the presence of the amine group .

属性

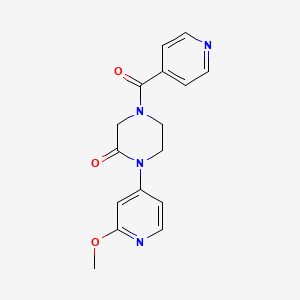

IUPAC Name |

8-bromonaphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVBBMYZTBAZRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromonaphthalen-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)

![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2481815.png)

![5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481819.png)

![4-[(6-Chloro-2-methylpyridine-3-carbonyl)-methylamino]butanoic acid](/img/structure/B2481823.png)

![2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile](/img/structure/B2481824.png)

![2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481826.png)